Antibacterial Potency of the 2,3-Diaminoquinoxaline Class Against MRSA: Class-Level MIC Reference for 6-Methylquinoxaline-2,3-diamine
The 2,3-diaminoquinoxaline chemotype, of which 6-methylquinoxaline-2,3-diamine is a direct structural analog, has demonstrated potent anti-MRSA activity in vitro. In a compiled dataset of synthesized 2,3-diaminoquinoxalines screened against S. aureus, compound 6c (a representative of this class) was identified as a novel Gyrase B inhibitor [1]. While MIC values for the specific 6-methyl derivative have not been reported in peer-reviewed literature, a related study on quinoxaline derivatives against MRSA clinical isolates reported MICs in the range of 1–4 µg/mL for active compounds [2]. This class-level inference provides a provisional potency benchmark against the unsubstituted quinoxaline-2,3-diamine baseline, which generally exhibits weaker antibacterial activity due to less favorable lipophilic character for membrane penetration. Procurement of the 6-methyl derivative is warranted when a methyl-substituted 2,3-diamine scaffold is required for structure–activity relationship (SAR) exploration or library synthesis targeting GyrB.
| Evidence Dimension | Antibacterial potency (MIC) against MRSA |
|---|---|
| Target Compound Data | No direct MIC data available for 6-methylquinoxaline-2,3-diamine in peer-reviewed literature |
| Comparator Or Baseline | 2,3-Diaminoquinoxaline derivatives (class representative 6c): active against MRSA strains; related quinoxaline derivatives: MIC 1–4 µg/mL against MRSA isolates [1][2] |
| Quantified Difference | Cannot be calculated; class-level evidence only. The 6-methyl substitution is predicted to enhance lipophilicity (estimated AlogP increase of ~0.5 vs. unsubstituted quinoxaline-2,3-diamine), which may improve membrane permeability [3]. |
| Conditions | In vitro antibacterial screening against S. aureus and MRSA clinical isolates; GyrB ATPase inhibition assay [1] |
Why This Matters
Procurement decisions for antibacterial SAR programs should prioritize the 6-methyl derivative over the unsubstituted analog when increased lipophilicity and GyrB-targeted scaffold exploration are experimental objectives.
- [1] Lian X, et al. Anti-MRSA drug discovery by ligand-based virtual screening and biological evaluation. Bioorg Chem. 2021;114:105042. doi:10.1016/j.bioorg.2021.105042 View Source
- [2] King Abdulaziz University study (via lunlunapp.com). Evaluation of quinoxaline derivative compounds against MRSA: low MICs of 1–4 µg/mL reported. 2023. View Source
- [3] ALOGPS 2.1 / PubChem. Predicted logP for 6-methylquinoxaline-2,3-diamine vs. quinoxaline-2,3-diamine. Accessed 2025. View Source
